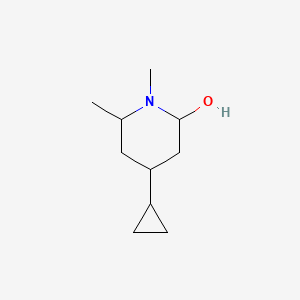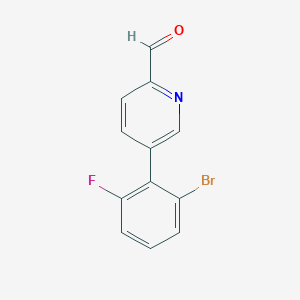
5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde: is an organic compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve high-pressure autoclave reactions with specific catalysts such as platinum and carbon, followed by purification steps to achieve high purity levels . The reaction conditions often include controlled temperatures and pressures to ensure optimal yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for transition metal catalysts .
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . Additionally, the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
5-Bromo-2-pyridinecarboxaldehyde (CAS No. 31181-90-5): This compound is similar in structure but lacks the fluorine atom.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: This compound has a similar fluorinated phenyl ring but differs in the heterocyclic core.
Uniqueness: The presence of both bromine and fluorine atoms in 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde imparts unique reactivity and binding properties, making it distinct from other similar compounds. These halogen atoms can participate in various interactions, enhancing the compound’s versatility in chemical synthesis and biological applications .
Propiedades
Fórmula molecular |
C12H7BrFNO |
|---|---|
Peso molecular |
280.09 g/mol |
Nombre IUPAC |
5-(2-bromo-6-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7BrFNO/c13-10-2-1-3-11(14)12(10)8-4-5-9(7-16)15-6-8/h1-7H |
Clave InChI |
JLXRWOCMTMDUBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=CN=C(C=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


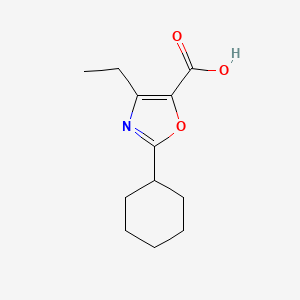
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
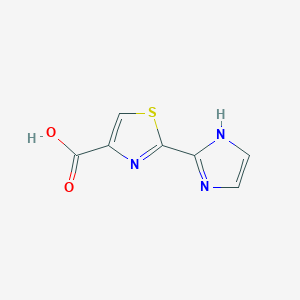
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
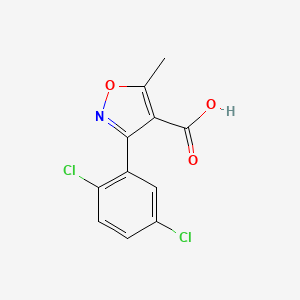



![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
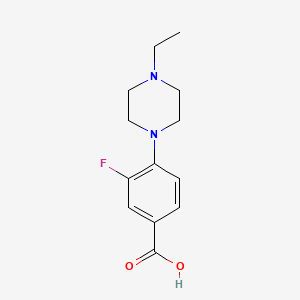
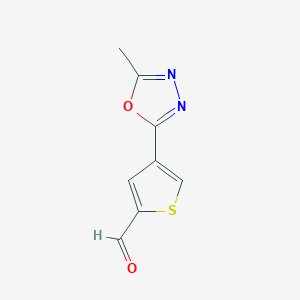
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
